4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol
Description
4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol is a nitro-substituted pyrazole derivative with a terminal alkyne alcohol moiety. Its structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) functionalized at the 3-position with a nitro group (-NO₂) and linked to a but-2-yn-1-ol chain. This compound is of interest in medicinal and agrochemical research due to the pharmacological versatility of pyrazole derivatives, which often exhibit herbicidal, antifungal, or anti-inflammatory activities.
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-(3-nitropyrazol-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C7H7N3O3/c11-6-2-1-4-9-5-3-7(8-9)10(12)13/h3,5,11H,4,6H2 |
InChI Key |
AWTGVTAOTNPLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following compounds share structural motifs with 4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol, enabling comparative insights:
4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
- Structure : Combines a pyrimidine ring with a pyrazole substituent (iodo at position 4) and a butynyloxy chain.
- Synthesis: Prepared via slow evaporation of ethanol/acetone solutions, yielding crystalline blocks suitable for X-ray diffraction .
- Key Differences: Substituent: Iodo (-I) vs. nitro (-NO₂) group on pyrazole. Iodo is a bulky halogen, while nitro is electron-withdrawing. Backbone: Pyrimidine vs. alkyne-alcohol chain. Pyrimidines enhance π-stacking interactions, whereas terminal alkynes increase reactivity.
4-((tert-Butyldimethylsilyl)oxy)-but-2-yn-1-ol Derivatives
- Structure : Features a silyl-protected alkyne alcohol chain, similar to the terminal hydroxyl group in the target compound.
- Synthesis : Utilizes Dess-Martin periodinane for oxidation, achieving 68% yield .
- Key Differences: Protection Strategy: Silyl groups (e.g., TBS) stabilize the alcohol, whereas unprotected hydroxyls (as in the target compound) may enhance solubility or hydrogen-bonding capacity.
Physicochemical and Reactivity Comparison
Research Findings and Implications
- Nitro vs. Halogen Substituents : Nitro groups (electron-withdrawing) in pyrazoles may enhance reactivity toward nucleophilic agents compared to halogens like iodine, which prioritize steric effects .
- Alkyne-Alcohol Chain : Unprotected hydroxyl groups (as in the target compound) could improve solubility in polar solvents but may complicate stability during synthesis.
- Agrochemical Potential: Pyrazole-pyrimidine hybrids (e.g., the iodo derivative) demonstrate validated herbicidal activity, suggesting that the nitro analog warrants similar testing .
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